REACTION_SMILES
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[Br:1][O-:2].[Br:4].[C:5]([CH3:6])(=[O:7])[c:8]1[c:9](-[c:17]2[cH:18][cH:19][c:20]([O:27][CH2:28][CH2:29][Br:30])[c:21]3[cH:22][cH:23][cH:24][cH:25][c:26]23)[o:10][c:11]2[c:12]1[cH:13][cH:14][cH:15][cH:16]2.[Na+:35].[Na+:3].[O:37]1[CH2:38][CH2:39][O:40][CH2:41][CH2:42]1.[OH2:36].[S:31]([O-:32])(=[O:33])[OH:34]>>[C:5]([OH:7])([c:8]1[c:9](-[c:17]2[cH:18][cH:19][c:20]([O:27][CH2:28][CH2:29][Br:30])[c:21]3[cH:22][cH:23][cH:24][cH:25][c:26]23)[o:10][c:11]2[c:12]1[cH:13][cH:14][cH:15][cH:16]2)=[O:32]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-]Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1c(-c2ccc(OCCBr)c3ccccc23)oc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])O
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Name
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Type
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product
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Smiles
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O=C(O)c1c(-c2ccc(OCCBr)c3ccccc23)oc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |